Queen Bee Acid
Description
Significance within Apis mellifera Biology and Royal Jelly Composition
The importance of 10-HDA in the biology of the Western honeybee, Apis mellifera, is intrinsically linked to the composition and function of royal jelly. Royal jelly is a glandular secretion from young worker bees, known as nurse bees, and serves as the exclusive nourishment for the queen bee throughout her life and for all bee larvae during their first few days of development. newdrugapprovals.org This specialized diet, rich in 10-HDA, is responsible for triggering the development of queen morphology, including her fully developed ovaries. newdrugapprovals.org
The synthesis of 10-HDA occurs in the mandibular glands of worker bees. mdpi.comresearchgate.net The activity of these glands is closely tied to the age-based division of labor within the colony; nurse bees exhibit highly developed glands packed with mitochondria and smooth endoplasmic reticulum to support active lipid synthesis. researchgate.net The lipid fraction of royal jelly, which constitutes 3-8% of its total composition, is dominated by unique fatty acids, with 10-HDA being the most abundant and prominent. nih.govnih.govmdpi.com While the mandibular glands of queen bees are known for producing pheromones like 9-oxo-2-decenoic acid (9-ODA), worker bee glands are specialized for producing 10-HDA and its saturated precursor, 10-hydroxydecanoic acid (10-HDAA). mdpi.comresearchgate.net
The concentration of 10-HDA is a critical parameter for determining the quality and authenticity of royal jelly. researchgate.netmdpi.com International standards, such as ISO 12824, have been established, defining a minimum 10-HDA content of 1.4 grams per 100 grams of fresh royal jelly to ensure its natural composition. mynaturalorigins.com Research has shown that the biosynthesis of 10-HDA in worker bees can be influenced by their diet; for instance, supplementation with oleic acid has been found to enhance its production. mdpi.com Beyond its nutritional role, 10-HDA also contributes to the physical properties of royal jelly. It induces the formation of fibrillar structures of the major royal jelly protein 1 (MRJP1), which increases the viscosity of the jelly, a crucial factor for larval development. eje.cz
Table 1: Key Components of Royal Jelly This table summarizes the general composition of royal jelly, highlighting the significance of its lipid fraction.
| Component | Percentage (of wet weight) | Key Constituents |
| Water | 50-70% | - |
| Proteins | 9-18% | Major Royal Jelly Proteins (MRJPs) |
| Carbohydrates | 7-18% | Glucose, Fructose, Sucrose |
| Lipids (Fatty Acids) | 3-8% | 10-HDA, 10-HDAA |
| Minerals | 0.8-3% | Potassium, Calcium, Iron, etc. |
Data sourced from multiple studies. nih.govresearchgate.net
Historical Context of Academic Investigation
The scientific journey to understand 10-HDA began in the mid-20th century with research into the chemical signals governing honeybee colony structure. Initial investigations focused on identifying the "queen substance," a pheromone produced by the queen bee that inhibits the development of ovaries in worker bees and prevents the rearing of new queens. royalsocietypublishing.org In the late 1950s, this substance was successfully isolated and identified as 9-oxodec-trans-2-enoic acid. royalsocietypublishing.org
Contemporaneously, researchers were intensely studying the chemical makeup of royal jelly. In 1959, several independent scientific groups first isolated and identified 10-Hydroxy-2-decenoic acid as a major component of royal jelly. eje.cz Key publications from that year by researchers such as Barker et al., Callow et al., and Blum et al. detailed its discovery and structure. eje.cz Blum and colleagues also reported its antibiotic properties. eje.cz
These foundational studies established 10-HDA as a unique and significant natural product. Early research centered on its chemical properties and its biological role within the honeybee hive. eje.czroyalsocietypublishing.org Over the decades, the scope of investigation has broadened considerably. 10-HDA is now not only recognized for its fundamental role in honeybee biology but is also used as the definitive chemical marker for verifying the quality and purity of commercial royal jelly. mdpi.com Its unique properties have spurred ongoing research into a variety of its biological activities. nih.govwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-hydroxydec-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997870 | |
| Record name | 10-Hydroxydec-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-01-5 | |
| Record name | 10-Hydroxy-2-decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxy-2-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxydec-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Epigenetic Mechanisms in Honeybee Caste Differentiation
Role as a Histone Deacetylase Inhibitor (HDACi)
Histone modifications, such as acetylation, play a critical role in regulating chromatin structure and gene accessibility. Histone acetyltransferases (HATs) add acetyl groups to histone tails, generally leading to a more relaxed chromatin structure and increased gene expression. Conversely, histone deacetylases (HDACs) remove acetyl groups, resulting in condensed chromatin and repressed gene expression. royalsocietypublishing.org The balance between HAT and HDAC activity is essential for proper gene regulation.
Studies have demonstrated that royal jelly possesses histone deacetylase inhibitory (HDACi) activity. nih.govembopress.org This activity is largely attributed to the presence of 10-HDA, a major fatty acid component of royal jelly. nih.govembopress.org Furthermore, 9-ODA, an analogue of 10-HDA found in queen mandibular pheromone, has also been shown to exhibit similar HDAC inhibitory activity. nih.gov This direct inhibition of HDAC enzymes by Queen Bee Acid (10-HDA) is a key mechanism by which royal jelly can influence the epigenetic landscape of developing larvae.
Gene Expression Regulation in Caste Determination
The epigenetic modifications induced by this compound and other royal jelly components have profound effects on the transcriptional profiles of developing larvae, leading to the differential expression of genes that control caste-specific development. frontiersin.orgresearchgate.net
While this compound (10-HDA) directly inhibits HDAC enzyme activity, there is also evidence suggesting that components of queen pheromone, including 9-ODA, can modulate the expression levels of genes encoding epigenetic modifiers, such as HDACs. Exposure to QMP has been shown to increase the expression of genes related to epigenetic processes, including histone deacetylase 1 (HDAC1), in the brains of worker bees. nih.govresearchgate.net Additionally, research suggests that royal jelly may have inhibitory effects on specific HDAC enzymes like HDAC3. nih.gov The interplay between direct enzyme inhibition and the regulation of HDAC gene expression contributes to the complex epigenetic control of caste differentiation.
DNA methylation, the addition of a methyl group to cytosine bases, is another critical epigenetic mechanism involved in honeybee caste determination. thescientificteen.orgfrontiersin.orgfrontiersin.org This process is catalyzed by DNA methyltransferase (DNMT) enzymes. DNMT3 is primarily responsible for establishing new DNA methylation patterns (de novo methylation). nih.govroyalsocietypublishing.orgoup.com Studies indicate that components within royal jelly can inhibit DNMT3 activity. nih.govembopress.org The inhibition of DNMT3 by royal jelly compounds is significant because experimental knockdown of Dnmt3 levels in honeybee larvae has been shown to result in the development of queen-like individuals with developed ovaries, mimicking the effect of royal jelly feeding. embopress.org This highlights the crucial role of reduced DNA methylation, mediated by the inhibition of DNMT3, in queen development. Furthermore, exposure to QMP has been observed to modulate the expression of various DNMT genes, including Dnmt1a, Dnmt1b, and Dnmt3. royalsocietypublishing.orgnih.govresearchgate.net
The dynamic changes in DNA methylation levels observed during larval development differ between queen and worker larvae. For instance, one study reported that at 3 days of age, queen larvae had higher methylation levels than worker larvae, but this shifted at 4 days, with worker larvae showing higher levels, and by 5 days, levels were similar between castes. nih.govfrontiersin.org
| Larval Age (Days) | Queen Larvae Methylation Level | Worker Larvae Methylation Level |
| 3 | Higher | Lower |
| 4 | Lower | Higher |
| 5 | Similar | Similar |
Table 1: Relative DNA Methylation Levels in Queen and Worker Larvae at Different Developmental Stages. nih.govfrontiersin.org
Interacting Molecular Pathways in Caste Phenotype Development
The influence of 10-HDA on caste differentiation is not mediated by a single pathway but involves complex interactions with several molecular signaling cascades. These interactions fine-tune the epigenetic machinery, leading to the differential gene expression necessary for queen or worker development.
The Target of Rapamycin (B549165) (TOR) signaling pathway is a highly conserved nutrient-sensing pathway that plays a critical role in regulating cell growth, metabolism, and development in various organisms. Research suggests a significant interaction between 10-HDA and TOR signaling in honeybee caste determination. The TOR pathway is known to participate in caste fate determination in honeybees. nih.govmdpi.com While the precise mechanisms of 10-HDA's involvement are still being elucidated, studies indicate that 10-HDA may share some longevity control mechanisms with TOR signaling. nih.govresearchgate.net This suggests that the nutrient-rich royal jelly, containing 10-HDA, activates or modulates the TOR pathway, contributing to the developmental trajectory that leads to queen characteristics, such as increased size and longevity. nih.gov
10-HDA has been identified as an inhibitor of histone deacetylases (HDACs). nih.govnih.govmdpi.com HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repressed gene expression. By inhibiting HDACs, 10-HDA promotes histone acetylation, resulting in a more open chromatin structure and increased gene transcription. nih.govjxau.edu.cn
The activity of HDACs, particularly HDAC3, is known to be modulated by metal cations such as zinc (Zn²⁺) and potassium (K⁺). nih.gov Human class I, II, and IV HDACs are considered zinc-dependent, requiring divalent zinc ions for their catalytic activity. nih.gov The crystal structure of the HDAC3:SMRT complex shows binding sites for monovalent cations, labeled as potassium, one near the active site zinc ion and another further away. nih.gov
Studies have shown that both Zn(II) and K⁺ ion concentrations modulate the activity of HDAC3. nih.gov Potassium ions at concentrations up to 10 mM can increase HDAC3 activity, while concentrations above 10 mM inhibit it. nih.gov The inhibitory effects of excess Zn(II) on HDAC3 activity have also been reported. nih.gov The concentration of these metal cations, along with 10-HDA, in royal jelly and worker jelly differs, suggesting a correlation between their levels and epigenetic control over honeybee caste differentiation. nih.govmdpi.comresearchgate.net During the initial days of larval development, the zinc content is significantly higher in royal jelly compared to worker jelly. researchgate.net This high level of zinc in royal jelly during developmental stages may contribute to the inhibitory effects on HDACs, allowing for histone acetylation and the induction of queen development. researchgate.net
The regulatory effects of zinc, potassium, and 10-HDA concentrations on HDAC3 activity propose a strong link between these chemical species and the epigenetic mechanisms controlling Apis mellifera caste differentiation. nih.govmdpi.com
Species-Specific Variations in 10-HDA's Role in Social Insect Polyphenism
While 10-HDA is a crucial factor in honeybee caste differentiation, its role can vary in other social insect species exhibiting similar polyphenism.
In contrast to honeybees, caste differentiation in stingless bees of the genus Melipona, such as Melipona scutellaris, is not solely determined by the quantity or quality of larval food in the same manner as in Apis mellifera. plos.orgnih.govresearchgate.net In Melipona bees, queens and workers emerge from brood cells of the same size and receive similar quantities of larval food. nih.gov The prevailing hypothesis for caste determination in Melipona involves an interaction between genetic and environmental factors that influence juvenile hormone biosynthesis. nih.gov
Research investigating the role of 10-HDA in Melipona scutellaris caste differentiation has yielded different results compared to honeybees. Studies have shown that treating Melipona scutellaris larvae with 10-HDA did not promote their differentiation into queens. researchgate.netnih.gov This suggests that 10-HDA, despite being a major component of royal jelly and a key regulator in honeybees, is not a caste-differentiation factor in Melipona scutellaris. nih.gov These findings imply that while epigenetic and hormonal regulations may synergistically drive caste differentiation in Melipona, the specific molecular triggers and pathways involved differ from those in Apis mellifera. nih.gov
This comparative analysis highlights the species-specific nature of the molecular mechanisms underlying caste polyphenism in social insects and indicates that the prominent role of 10-HDA in honeybee queen development is not universally conserved across all social bee species.
Biosynthesis and Metabolic Regulation of 10 Hydroxy 2 Decenoic Acid
Identification of Biosynthetic Pathways in Worker Honeybees
The biosynthesis of 10-HDA is primarily localized within the mandibular glands (MGs) of worker honeybees. wikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu These specialized exocrine glands undergo significant development and functional changes depending on the age and role of the worker bee within the colony. nih.govwikipedia.orghmdb.ca
Origin in Mandibular Glands of Nurse Bees
The production of royal jelly, and consequently 10-HDA, is a task predominantly undertaken by nurse bees. wikipedia.orgmetabolomicsworkbench.org During this phase of their life cycle, the mandibular glands of worker bees are highly active and specialized for the synthesis and secretion of the lipid-based components of royal jelly, including 10-HDA. wikipedia.orgmetabolomicsworkbench.orghmdb.ca Research indicates that the capacity for 10-HDA synthesis in the worker bee mandibular glands increases with age, reaching peak production around 15 days old, which correlates with their period as nurse bees. This capacity subsequently declines as the bees transition to foraging roles. nih.govwikipedia.org The distinct phosphoproteome signatures observed in the mandibular glands of nurse bees compared to other stages highlight the heightened metabolic activity related to fatty acid synthesis during this period. hmdb.ca
Proposed Multi-Step Enzymatic Synthesis
The biosynthesis of 10-HDA involves a proposed multi-step enzymatic pathway. While earlier studies suggested a three-step process, more recent research has refined this understanding, proposing a more detailed pathway involving several key enzymatic reactions. wikipedia.org
De Novo Fatty Acid Synthesis Precursors
The biosynthetic pathway for 10-HDA is understood to originate with the de novo synthesis of fatty acids within the mandibular glands of worker bees. wikipedia.orgfishersci.at This process utilizes precursors such as acetate, which is converted into acetyl-CoA. wikipedia.orgfishersci.at Key enzymes involved in this initial stage include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). wikipedia.orgwikipedia.org These enzymes catalyze the sequential addition of two-carbon units, ultimately leading to the formation of longer-chain fatty acids, notably the 18-carbon saturated fatty acid, stearic acid, which serves as a crucial precursor for 10-HDA. wikipedia.orgfishersci.at The high abundance of FAS in worker bees with high 10-HDA production further supports its central role in generating this precursor. nih.govwikipedia.orgfishersci.at
ω-Hydroxylation Processes
Following the synthesis of the 18-carbon fatty acid precursor, a critical step in the biosynthesis of 10-HDA is the ω-hydroxylation of this molecule. wikipedia.orgfishersci.at This process involves the addition of a hydroxyl group to the terminal (ω) carbon atom of the fatty acid chain. Cytochrome P450 enzymes (CYP450s) are known to be involved in hydroxylation reactions in insects, and specific CYP450 enzymes have been implicated in this pathway in honeybees. wikipedia.orgnih.govuni.lu Notably, CYP6AS8 has been identified and experimentally validated as a key enzyme responsible for catalyzing the hydroxylation of stearic acid in the mandibular glands. wikipedia.orgmetabolomicsworkbench.orgnih.govnih.govuni.lumetabolomicsworkbench.org Studies involving RNA interference (RNAi) to knock down the expression of cyp6as8 have demonstrated a significant reduction in 10-HDA synthesis, confirming its indispensable role in this step. wikipedia.orgmetabolomicsworkbench.orgnih.gov
Incomplete β-Oxidation Mechanisms
Double Bond Introduction by Desaturases
The final step in the proposed biosynthesis of 10-HDA involves the introduction of a double bond into the 10-carbon ω-hydroxylated fatty acid (10-HDAA) to form 10-hydroxy-2-decenoic acid (10-HDA). fishersci.at This desaturation step is likely catalyzed by desaturase enzymes. fishersci.at Recent research has identified Acyl-CoA Delta(11) desaturase (d11ds) as a key enzyme involved in fatty acid desaturation within the mandibular glands. wikipedia.orgnih.govnih.gov Functional validation through RNAi experiments targeting d11ds resulted in a significant reduction in 10-HDA levels, providing strong evidence for its involvement in introducing the double bond into the precursor molecule. wikipedia.orgnih.govnih.gov
The proposed multi-step enzymatic pathway highlights the coordinated action of various enzymes in converting smaller precursors into the final 10-HDA molecule. This complex biosynthetic route underscores the specialized metabolic capabilities of the mandibular glands in nurse honeybees.
Proposed 10-HDA Biosynthesis Pathway in Honeybee Mandibular Glands (Note: A truly interactive table cannot be generated in this format, but the data can be presented clearly.)
| Step | Process | Key Enzymes Involved (Examples) | Precursor(s) | Intermediate(s) (Examples) | Product(s) |
| 1. De Novo Synthesis | Fatty Acid Chain Elongation | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Palmitic Acid | Stearic Acid (C18:0) |
| 2. ω-Hydroxylation | Hydroxylation at ω-carbon | CYP6AS8 (Cytochrome P450) | Stearic Acid | ω-hydroxystearic acid | ω-hydroxystearic acid |
| 3. Incomplete β-Oxidation | Chain Shortening | 3-ketoacyl-CoA thiolase (KAT), ETF-β | ω-hydroxystearic acid | (Various intermediates) | 10-hydroxydecanoic acid (10-HDAA) |
| 4. Desaturation | Introduction of Double Bond | Acyl-CoA Delta(11) desaturase (d11ds) | 10-hydroxydecanoic acid | - | 10-Hydroxy-2-decenoic acid (10-HDA) |
Detailed research findings, including gene expression analysis and enzyme activity studies, provide further support for this proposed pathway and the roles of the identified enzymes. For instance, comparative proteomic analysis has revealed upregulation of proteins related to fatty acid metabolism, including FAS and β-oxidation enzymes, in workers with high 10-HDA production. uni.lu
Genetic and Transcriptional Regulation of 10-HDA Production
The synthesis of 10-HDA in honey bee mandibular glands is a tightly regulated process involving several key enzymes and transcriptional regulators. Research has begun to unravel the molecular mechanisms underlying this biosynthesis. mdpi.com
Role of Key Enzymes (e.g., CYP6AS8, Ketoacyl-CoA Thiolase, Acyl-CoA Delta(11) Desaturase)
The biosynthetic pathway of 10-HDA has been proposed to involve multiple steps, starting from the de novo synthesis of stearic acid. mdpi.comresearcher.life This 18-carbon fatty acid undergoes ω-hydroxylation, followed by incomplete β-oxidation to yield the 10-carbon product, 10-HDA. mdpi.comresearcher.life Several enzymes play crucial roles in this pathway.
CYP6AS8: This cytochrome P450 enzyme is a key player in the hydroxylation step, specifically responsible for the 18-carbon hydroxylation of fatty acids like stearic acid. mdpi.comnih.govresearchgate.net Studies have shown that the expression of CYP6AS8 is significantly upregulated in worker bees, particularly queenright workers, suggesting its involvement in the formation of worker-specific mandibular gland fatty acids such as 10-HDA. researchgate.net Downregulation of CYP6AS8 through RNA interference has been demonstrated to lead to a significant decrease in 10-HDA content, highlighting its essential role in the biosynthesis of this compound. nih.govresearchgate.net
Ketoacyl-CoA Thiolase (KAT): This enzyme is involved in the β-oxidation pathway, which is responsible for the chain shortening of fatty acids. mdpi.comnih.gov KAT plays a central role in the β-oxidation process, and RNAi-mediated knockdown of kat has been shown to significantly reduce 10-HDA synthesis in honey bees. mdpi.comnih.gov
Acyl-CoA Delta(11) Desaturase (d11ds): While the pathway involves saturated and hydroxylated fatty acids, the presence of a double bond in 10-HDA suggests the involvement of desaturase enzymes. Functional validation studies using RNA interference have demonstrated that knockdown of acyl-CoA Delta(11) desaturase (d11ds) leads to a substantial reduction (50%) in 10-HDA levels. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com This indicates that despite the focus on hydroxylation and beta-oxidation, this desaturase also plays a key role in achieving the final unsaturated structure of 10-HDA.
Influence of Transcriptional Regulators (e.g., Kay, Drep-2)
Beyond the enzymatic machinery, transcriptional regulators also contribute to the precise control of 10-HDA production. Protein-protein interaction network analysis has identified transcriptional regulators such as Kay and Drep-2 as potential modulators of 10-HDA metabolism. mdpi.comsciprofiles.comresearchgate.netsciprofiles.com These regulators are thought to coordinate fatty acid metabolism during 10-HDA biosynthesis. mdpi.com For instance, Drep-2 has been observed to be downregulated in forager bees compared to newly emerged bees and shows an inverse correlation with the expression of ACSL6, an enzyme involved in fatty acid activation. mdpi.com
Nutritional and Environmental Influences on 10-HDA Biosynthesis
The production of 10-HDA is not solely determined by genetic programming but is also significantly influenced by external factors, including diet and the age of the worker bee.
Impact of Dietary Fatty Acids (e.g., Oleic Acid)
Nutritional status has a strong impact on the synthesis ability of worker bee mandibular glands. tandfonline.com Dietary fatty acids, such as oleic acid, have been shown to influence 10-HDA levels. mdpi.comnih.govresearchgate.net Studies investigating the impact of oleic acid supplementation in artificial diets for honey bees have demonstrated that higher concentrations of oleic acid can enhance the biosynthesis of 10-HDA. nih.govresearchgate.net For example, feeding an 8% oleic acid diet increased the 10-HDA content in the heads of worker bees. nih.gov This suggests that the availability of specific dietary fatty acids can serve as precursors or modulators in the 10-HDA synthesis pathway. mdpi.com The increase in 10-HDA content with oleic acid supplementation is accompanied by species-selective remodeling of triacylglycerols (TAGs) in the mandibular gland, with an increase in TAG species containing palmitic acid and oleic acid. nih.gov
Age-Related Changes in Mandibular Gland Morphology and 10-HDA Content
The synthesis of 10-HDA in the mandibular glands of worker bees is closely linked to their age-dependent division of labor. mdpi.comresearchgate.net The morphology and activity of the mandibular glands change significantly as worker bees age and transition through different roles within the colony. researchgate.netmdpi.com Newly emerged bees produce very little 10-HDA. mdpi.com Nurse bees, typically 6-12 days old, specialize in royal jelly secretion and exhibit high levels of 10-HDA production. mdpi.com Although forager bees (after 25 days of age) no longer secrete royal jelly, their mandibular glands continue to synthesize 10-HDA during the early foraging stage, with levels peaking around 25 days of age before gradually declining in later stages. mdpi.com
Morphometric analysis has revealed an age-related reduction in the size of mandibular glands in Apis mellifera, despite the increase in 10-HDA content with age up to a certain point. mdpi.com For instance, the 10-HDA content has been shown to increase markedly with age, with significant differences observed between newly emerged bees, nurse bees, and forager bees. mdpi.com
Here is a table illustrating the age-related changes in 10-HDA content:
| Bee Caste | Approximate Age | 10-HDA Content (µ g/bee ) | Fold Increase (compared to NEBs) |
| Newly Emerged Bees (NEBs) | < 1 day | 3.07 ± 1.93 | 1.0 |
| Nurse Bees (NBs) | 6-12 days | 31.17 ± 2.02 | 10.2 |
| Forager Bees (FBs) | Early foraging (up to ~25 days) | 50.24 ± 9.90 | 16.4 |
| Forager Bees (FBs) | Later foraging (> 25 days) | Gradually decline | - |
The quantitative profile of 10-HDA levels corresponds well with the physiological and morphological changes observed in the mandibular glands of worker bees across different ages. researchgate.net
Ecological and Evolutionary Contexts of 10 Hydroxy 2 Decenoic Acid
Significance within Honeybee Colony Function and Social Organization
Within a honeybee colony, 10-HDA contributes to several aspects of colony function and social organization. It is a vital nutritional component for developing larvae. nih.gov Beyond its nutritional value, 10-HDA is involved in regulating honeybee behavior and has been identified as a "worker substance" in the analysis of female honeybee mandibular gland signals. nih.goveje.cz
Beyond Direct Caste Determination: Broader Nutritional and Regulatory Roles
While royal jelly is well-known for its role in honeybee caste determination—directing the development of larvae into either queens or workers—10-HDA's functions extend beyond this. mdpi.commdpi.com It has been shown to influence larval development and may partially regulate honeybee queen development. eje.cz Research suggests that 10-HDA can act as a histone deacetylase inhibitor (HDACi), potentially epigenetically regulating queen development. mdpi.commdpi.comjxau.edu.cn Increased levels of 10-HDA in the larval diet have been reported to reduce the weight of newly emerged workers. mdpi.comjxau.edu.cn Furthermore, 10-HDA affects the expression of genes like histone deacetylase 3 (HDAC3) and DNA methyltransferase 3 (DNMT3), both of which are involved in epigenetic changes. jxau.edu.cnnih.gov
10-HDA also contributes to the physical properties of royal jelly. It is hypothesized that the addition of mandibular gland secretion, which contains 10-HDA, to the proteinaceous secretion from the hypopharyngeal glands lowers the pH of royal jelly, contributing to the formation of fibrils by major royal jelly proteins (MRJPs). eje.cz This fibril formation is thought to increase the viscosity of royal jelly. eje.cz
Nutritional factors, such as supplementation with pollen and precursor fatty acids like 10-hydroxydecanoic acid, stearic acid, and decanoic acid, have been shown to influence 10-HDA levels in royal jelly. mdpi.com Studies have also indicated that feeding bee colonies with diets supplemented with oleic acid can increase the 10-HDA content in royal jelly and in the heads of worker bees. nih.gov
Here is a table summarizing the effect of different diets on 10-HDA content:
| Diet Type | 10-HDA Content in Royal Jelly ( g/100 g) | Significance |
| Rapeseed pollen patty | 2.1 ± 0.51 mdpi.com | No significant difference compared to oak. mdpi.com |
| Oak pollen patty | 1.9 ± 0.12 mdpi.com | No significant difference compared to rapeseed. mdpi.com |
| Artificial diet + 8% Oleic Acid | 1.57 ± 0.07% nih.gov | Higher than control diet. nih.gov |
| Control artificial diet | 1.36 ± 0.06% nih.gov | Lower than 8% Oleic Acid diet. nih.gov |
Note: Data is presented as mean ± standard deviation where available.
The number of queen cells being reared in a colony can also impact 10-HDA content in royal jelly. Studies have shown that increasing the number of queen cells can lead to a gradual decline in the 10-HDA content per cell. mdpi.comnih.gov
Here is a table illustrating the impact of queen cell number on 10-HDA content:
| Number of Queen Cell Strips | Approximate Number of Queen Cells | 10-HDA Content (%) |
| 1 nih.gov | 64 nih.gov | 2.01 ± 0.065 nih.gov |
| 5 nih.gov | 320 mdpi.com | 1.52 ± 0.051 nih.gov |
Note: Data is presented as mean ± standard deviation.
Evolutionary Adaptations in Royal Jelly Composition and its Bioactive Components
The unique composition of royal jelly, particularly its high concentration of 10-HDA, represents an evolutionary adaptation in honeybees linked to their complex social structure and reproductive strategy. The synthesis of 10-HDA is a specialized function of worker bee mandibular glands, distinct from the compounds produced in the mandibular glands of queens, which are primarily pheromones like 9-oxo-2-decenoic acid (9-ODA) and 9-hydroxydec-2-enoic acid (9-HDA). nih.govmdpi.comeje.cz This caste-specific production of mandibular gland secretions highlights an evolutionary divergence tied to the reproductive division of labor within the colony.
The presence of 10-HDA in royal jelly is a defining characteristic and is found in Apis mellifera and other honeybee species like A. cerana, A. florea, and A. dorsata, although the specific content may vary. mdpi.com The biosynthesis of 10-HDA involves a series of metabolic steps, originating from fatty acid precursors like stearic acid. mdpi.commdpi.com Key enzymes, such as 3-ketoacyl-CoA thiolase (KAT) and cytochrome P450 enzyme CYP6AS8, are involved in this pathway. mdpi.com The conserved upregulation of certain enzymes, like acyl-CoA Delta(11) desaturase (d11ds), in the mandibular glands of different honeybee species underscores their evolutionary importance in royal jelly secretion. mdpi.com
While 10-HDA is a major bioactive component of royal jelly in Apis mellifera, its role in caste differentiation may differ in other bee species. For instance, studies on Melipona scutellaris stingless bees suggest that 10-HDA does not promote queen differentiation in this species, indicating potential evolutionary variations in the mechanisms of caste determination and the role of royal jelly components. nih.gov
The high concentration of 10-HDA in Apis mellifera royal jelly, along with other bioactive molecules like MRJPs, is central to the nutritional programming that leads to the development of a queen. This specialized diet allows for the significant morphological and physiological differences observed between queens and workers, despite their identical genetic makeup. mdpi.comjxau.edu.cn The evolutionary pressure for efficient colony reproduction and survival has likely driven the development of this intricate system of royal jelly production and its unique chemical composition, with 10-HDA being a key effector molecule.
Diverse Molecular and Cellular Activities of 10 Hydroxy 2 Decenoic Acid Mechanistic Research
Regulation of Cellular Proliferation and Angiogenesis Pathways
Research indicates that 10-HDA can influence cellular proliferation and angiogenesis, processes critical in various physiological and pathological conditions, including tumor growth. nih.govscienceopen.comresearchgate.net
Inhibition via PI3K-AKT Signaling
The phosphoinositide 3-kinase (PI3K) / protein kinase B (AKT) signaling pathway is a crucial intracellular pathway involved in regulating cell proliferation, survival, and growth. Studies have explored the inhibitory effects of 10-HDA on this pathway. For instance, research on fibroblast-like synoviocytes (FLSs) from rheumatoid arthritis patients demonstrated that 10-HDA inhibits cell proliferation, potentially through the PI3K-AKT pathway. nih.gov This inhibition was associated with dose-dependent and time-dependent decreases in cell viability and histone deacetylase (HDAC) activity. nih.gov Another study investigating the effects of 10-HDA on LPS-induced blood-brain barrier dysfunction observed that 10-HDA promoted the activation of the AMPK pathway and the downstream PI3K/AKT pathway, indicating a complex interplay between these pathways depending on the cellular context. researchgate.netnih.govexlibrisgroup.com
Modulation of Vascular Endothelial Growth Factor (VEGF) Activity
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor essential for the formation of new blood vessels. nih.govscienceopen.com Aberrant VEGF activity is implicated in diseases like cancer and age-related macular degeneration. Studies have shown that 10-HDA can inhibit VEGF-induced angiogenesis. Research using human umbilical vein endothelial cells (HUVECs) demonstrated that 10-HDA significantly inhibited VEGF-induced proliferation, migration, and tube formation at specific concentrations (20 µM or more). nih.govscienceopen.com This suggests that 10-HDA exerts an anti-angiogenic effect, at least partly by inhibiting endothelial cell proliferation and migration. nih.govscienceopen.com
Metabolic Modulation
10-HDA has also been investigated for its effects on metabolic processes, particularly glucose metabolism.
Activation of AMP-activated Protein Kinase (AMPK)
AMP-activated protein kinase (AMPK) is a key enzyme that plays a central role in cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and improved insulin (B600854) sensitivity. Studies have shown that 10-HDA can activate AMPK. Research in L6 myotubes indicated that 10-HDA administration resulted in a significant increase in phosphorylated AMPKα. chemfaces.com This activation was found to be independent of insulin and mediated via extracellular Ca2+-dependent Ca2+/calmodulin-dependent kinase kinase β, without altering the AMP:ATP ratio. chemfaces.com In vivo studies in mice also showed that oral administration of 10-HDA significantly stimulated the phosphorylation of AMPK in skeletal muscle. chemfaces.com Furthermore, 10-HDA therapy has been shown to restore AMPK-α phosphorylation in the context of nonalcoholic fatty liver disease. oa.mg
Glucose Transporter 4 (Glut4) Translocation Mechanisms
Glucose transporter 4 (Glut4) is an insulin-regulated glucose transporter primarily found in adipose tissue and skeletal muscle, responsible for glucose uptake from the bloodstream. reactome.org The translocation of Glut4 to the plasma membrane is a critical step in glucose metabolism. Research suggests that 10-HDA can influence Glut4 translocation. Studies have shown that 10-HDA can enhance glucose uptake by stimulating Glut4 translocation to the plasma membrane, independently of insulin. chemfaces.com This effect is associated with the activation of AMPK. chemfaces.com In mouse skeletal muscle, oral administration of 10-HDA significantly stimulated Glut4 translocation to the plasma membrane. chemfaces.com While some studies in diabetic mice models showed that 10-HDA treatment increased phosphorylated AMPK protein in skeletal muscles, this did not always correlate with increased GLUT4 translocation in that specific model. researchgate.net However, other research in high-fat-diet/streptozotocin-induced type 2 diabetic mice indicated that 10-HDA treatment increased GLUT4 expression by Akt activation in white adipose tissue and skeletal muscle. researchgate.net
Cellular Homeostasis and Stress Response
10-HDA's influence extends to maintaining cellular homeostasis and modulating responses to stress. It has been reported to have antioxidant and anti-inflammatory activities. nih.govfrontiersin.org For example, 10-HDA can protect cells against ultraviolet A-induced damage and inhibit the expression of matrix metalloproteinases (MMP-1 and MMP-3) in human dermal fibroblasts, suggesting a role in protecting against photoaging. chemfaces.commdpi.com It has also been shown to alleviate LPS-induced intestinal mucosal injury through anti-inflammatory and antioxidant activities. frontiersin.org Furthermore, 10-HDA may play a role in modulating innate immune responses and has shown antibacterial activity against certain pathogens. nih.govfrontiersin.orgingentaconnect.comd-nb.info Research also suggests that 10-HDA can influence pathways related to endoplasmic reticulum stress and the mitochondrial stress response, which are crucial for cellular health and longevity. mdpi.comresearchgate.net
Induction of Autophagy in Neuronal and Other Cell Lines
10-HDA has been identified as a novel inducer of autophagy, a crucial cellular process for degrading and recycling dysfunctional components to maintain homeostasis. This induction has been observed in various neuronal cell lines, as well as in mouse and fly models. nih.govresearchgate.net Autophagy induction by 10-HDA is considered to play a critical role in its beneficial health effects, including neuroprotection. nih.govresearchgate.net
Involvement of BECN1 and mTOR Pathways
The induction of autophagy by 10-HDA involves the participation of key regulatory pathways, including the BECN1 and mTOR pathways. nih.govresearchgate.net BECN1 (Beclin-1) is essential for activating the PI3K-III complex, which is required for the formation of autophagosomes. nih.gov Studies have shown that depletion of BECN1 significantly reduces the lipidation of LC3 (a marker of autophagosome formation) induced by 10-HDA treatment in neuronal cells. nih.gov The mTOR (mammalian target of rapamycin) kinase is a major inhibitor of autophagy under conditions of nutrient availability and growth factors. nih.gov Inhibition or regulation of the mTOR pathway is a common mechanism for inducing autophagy. nih.govtandfonline.comfrontiersin.org Research indicates that 10-HDA influences the mTOR pathway in regulating autophagy. nih.govresearchgate.netdoaj.org Specifically, studies in diabetic mice suggest that 10-HDA can activate autophagy through the mTOR/ULK1 pathway, leading to decreased mTOR expression and increased ULK1 expression. doaj.org
SIRT1-Mediated Deacetylation of Autophagy-Related Proteins
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, plays a significant role in regulating autophagy through the deacetylation of autophagy-related (ATG) proteins. nih.govresearchgate.netfrontiersin.orgmdpi.com 10-HDA has been shown to stimulate SIRT1 activity, which in turn promotes autophagy by deacetylating critical ATG proteins such as LC3 and BECN1. nih.govresearchgate.net Deacetylation of LC3-I by SIRT1 can facilitate its interaction with ATG7 and its nuclear export, contributing to autophagy initiation. frontiersin.org SIRT1 also forms complexes with ATG proteins like ATG5 and ATG7 and can deacetylate them to induce autophagy. frontiersin.orgmdpi.com Studies have demonstrated that 10-HDA treatment leads to the deacetylation of LC3 and BECN1, and this effect is suppressed by inhibiting SIRT1. nih.gov While 10-HDA reduced LC3 acetylation, its effect on BECN1 deacetylation was specifically mediated through SIRT1 activation. nih.gov Furthermore, 10-HDA has been observed to increase SIRT1 mRNA levels and promote its translocation to the nucleus. nih.gov
Mitigation of Oxidative Stress and Free Radical-Induced Damage
10-HDA possesses antioxidative properties and can mitigate oxidative stress and damage induced by free radicals. nih.gov This protective effect is mediated through several mechanisms.
Scavenging of Hydroxyl Radicals
10-HDA has been shown to act as a scavenger of hydroxyl radicals (•OH), which are highly reactive free radicals that can cause significant damage to cellular components. nih.gov This direct scavenging activity contributes to its ability to mitigate free radical-induced damage. nih.gov
Apoptosis Induction in Malignant Cell Lines
10-HDA has demonstrated antitumor effects across various malignant cell lines, including those from colon cancer, human lung cancer (A549), human hepatoma cells, and lymphoma (SU-DHL-2). mdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net Its mechanisms of action in inducing cell death, particularly apoptosis, have been explored in detail in specific cancer types.
Accumulation of Reactive Oxygen Species in Cancer Cells
One of the mechanisms by which 10-HDA induces apoptosis in certain cancer cells, such as A549 human lung cancer cells, is through the accumulation of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.net This ROS-mediated apoptosis involves the regulation of several key signaling pathways, including the MAPK, STAT3, NF-κB, and TGF-β1 pathways. nih.govresearchgate.net Specifically, 10-HDA has been reported to regulate these pathways by increasing the expression levels of phosphorylated c-Jun N-terminal kinase, p-p38, and I-κB, while decreasing the expression levels of phosphorylated extracellular signal-regulated kinase, p-STAT3, and NF-κB. nih.govresearchgate.netresearchgate.net This suggests a complex interplay of signaling events leading to apoptosis in response to 10-HDA treatment.
Influence on Complement and Coagulation Cascades Pathway in Lymphoma
In studies investigating the effects of 10-HDA on the SU-DHL-2 lymphoma cell line, dose-dependent suppression of cell survival was observed. mdpi.comnih.govresearchgate.net Proteomic analysis revealed that differentially expressed proteins significantly enriched in the complement and coagulation cascades pathway might play a significant role in the antitumor process of 10-HDA in these cells. mdpi.comnih.govresearchgate.net Key differentially expressed proteins identified within this pathway included prothrombin, plasminogen, carboxypeptidase B2, fibrinogen beta chain, fibrinogen gamma chain, and coagulation factor V. mdpi.comnih.govresearchgate.net This suggests that 10-HDA may influence the survival of lymphoma cells by modulating proteins involved in these cascades, highlighting a potential therapeutic avenue that warrants further investigation. mdpi.comnih.govresearchgate.net
Advanced Methodologies and Analytical Techniques in 10 Hydroxy 2 Decenoic Acid Research
Extraction and Isolation Techniques
The initial steps in studying 10-HDA from its natural source, royal jelly, involve efficient extraction and isolation to obtain the compound in a relatively pure form. Various methods have been employed, ranging from simple solvent-based approaches to more sophisticated chromatographic techniques.
Solvent-Based Extraction Methods (e.g., Ethanol)
Solvent extraction is a fundamental technique for isolating 10-HDA from royal jelly matrices. Ethanol (B145695) is a commonly used solvent due to its ability to dissolve 10-HDA and its relatively low toxicity compared to other organic solvents. Lyophilized royal jelly can be dissolved in ethanol and then centrifuged to obtain a supernatant containing the dissolved 10-HDA. This supernatant can then undergo further processing, such as reverse extraction, crystallization, and drying, to isolate the compound. frontiersin.org Ethanol extraction, along with other methods like ether extraction and precipitation crystallization, has been used, although their efficiency can sometimes be limited, leading to their gradual phase-out in favor of more efficient techniques. frontiersin.org In some applications, 10-HDA has been dissolved in absolute ethanol for experimental use. researchgate.netnih.gov The solubility of 10-HDA in ethanol is approximately 20 mg/mL. caymanchem.com Studies have shown that 10-HDA from royal jelly exhibits higher solubility in ethanol solutions of various concentrations compared to aqueous solutions. lmaleidykla.lt For instance, the amount of 10-HDA in 30%, 50%, and 70% ethanol was found to be around 1.7 times higher than in purified water and phosphate (B84403) buffer solutions. lmaleidykla.lt
Macroporous Adsorption Resin Purification
Macroporous adsorption resins have gained attention for the purification of 10-HDA due to their efficiency and scalability. frontiersin.org This method typically involves dissolving royal jelly in a solvent like 95% ethanol, followed by ultrasonic extraction. google.com The extracting solution is then diluted with deionized water and subjected to static adsorption using a macroporous adsorbent resin, such as X-5. google.com The resin, after adsorption, can be packed into a chromatography column. google.com Impurities are often eluted first using a lower concentration of ethanol (e.g., 20%), followed by the desorption of 10-HDA using a higher concentration of ethanol (e.g., 75% to 95%). google.com The eluent containing 10-HDA is then collected, concentrated by evaporation, and lyophilized to obtain the purified compound. google.com This method can yield 10-HDA with a purity of 92.5% or greater. google.com Macroporous adsorbent resins offer advantages such as good selectivity, high recovery rate, fast adsorption rate, gentle desorption conditions, convenient regeneration, and a long life cycle, making them suitable for large-scale industrial production. google.com
Quantitative Analysis Methods
Accurate quantification of 10-HDA is essential for quality control, research, and product standardization. Several chromatographic techniques are widely employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantitative analysis of 10-HDA in royal jelly and related products. apiservices.bizresearchgate.net It is often preferred over gas chromatography due to the potential loss of 10-HDA during the derivatization step required for GC analysis. apiservices.biz
Typical HPLC methods for 10-HDA analysis involve reversed-phase chromatography using C18 columns. researchgate.netapiservices.bizresearchgate.netbuffalostate.edubuffalostate.edu The detection of 10-HDA is commonly performed using a UV absorbance detector, with the maximum absorbance typically observed around 215 nm. apiservices.bizresearchgate.netbuffalostate.edubuffalostate.edunih.gov
Mobile phases commonly consist of mixtures of methanol, water, and an acid, such as phosphoric acid, to optimize separation. apiservices.bizresearchgate.netbuffalostate.edubuffalostate.edunih.gov The specific ratio of these components and the pH of the mobile phase are crucial for achieving complete separation of 10-HDA from other compounds. researchgate.net Flow rates of around 1.0 mL/min are frequently used. apiservices.bizbuffalostate.edubuffalostate.edu
Various studies have reported the performance characteristics of HPLC methods for 10-HDA analysis. For instance, one method using a Zorbax Eclipse XDB-C18 column with a mobile phase of methanol, water, and phosphoric acid (55:45:2.7, v/v/v) and UV detection at 215 nm showed an average recovery rate of 97.4 - 100.4% with relative standard deviations (RSD) of 2.4 - 3.4% for concentrations ranging from 10 to 80 µg/mL. apiservices.biz The limit of detection (LOD) and limit of quantification (LOQ) for this method were reported as approximately 0.05 and 0.25 µg/mL, respectively. apiservices.biz Another method using absolute ethanol for extraction and a Nova-pak C18 column reported average recoveries between 95.0-99.2% with RSD values of 1.3-2.1% for royal jelly cream. researchgate.net The LOD and LOQ for this method were 0.5 and 1.5 mg/kg, respectively. researchgate.net
HPLC has been successfully applied to quantify 10-HDA in various royal jelly products, including pure royal jelly creams and dietary supplements. apiservices.bizbuffalostate.eduresearchgate.net Reported concentrations of 10-HDA in pure royal jelly creams have ranged from 1.85 to 2.18%, while in supplements, they have varied more widely, from 0.43 to 6.28%. apiservices.bizbuffalostate.eduresearchgate.net
Data Table: Examples of HPLC Method Performance for 10-HDA Analysis
| Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Recovery (%) | RSD (%) | LOD (µg/mL or mg/kg) | LOQ (µg/mL or mg/kg) | Sample Type | Citation |
| Zorbax Eclipse XDB-C18 | Methanol:Water:Phosphoric Acid (55:45:2.7) | 215 | 97.4 - 100.4 | 2.4 - 3.4 | ~0.05 | ~0.25 | Royal Jelly Products | apiservices.biz |
| Nova-pak C18 | Not specified (aqueous/organic) | Not specified | 95.0 - 99.2 | 1.3 - 2.1 | 0.5 mg/kg | 1.5 mg/kg | Royal Jelly Cream | researchgate.net |
| Spherisorb C18 | Methanol:Water:Phosphoric Acid (45:55:0.5) | 210 | Not specified | 2.1 - 4.0 | 0.2 mg/L | Not specified | Chinese Traditional Medicines | nih.gov |
| LiChrospher® RP-18 | Aqueous Phosphoric Acid (0.1%, pH 2.5):Methanol (50:50) | 215 | Not specified | 1 - 3 | Not specified | Not specified | Brazilian Royal Jelly, Products | tandfonline.com |
Gas Chromatography (GC) Considerations and Limitations
Gas chromatography (GC) has also been used for the analysis of 10-HDA. apiservices.bizrsc.org However, a significant consideration when using GC for 10-HDA is that it typically requires the compound to be converted into a volatile derivative prior to analysis. apiservices.bizrsc.org This derivatization process can potentially lead to a loss of a significant amount of 10-HDA, which has made HPLC the generally preferred technique for its quantification. apiservices.biz Despite this limitation, GC-MS has been applied in the study of the royal jelly lipidome. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-MS/MS and LC-HRMS, offers powerful capabilities for the analysis of 10-HDA, providing both separation and structural information. rsc.orgnih.govresearchgate.net LC-MS methods allow for the direct quantification of fatty acids like 10-HDA, often avoiding the need for derivatization steps required in GC. nih.gov
LC-MS techniques have been used to study the fatty acid content of royal jelly. rsc.org LC-HRMS methods, for example, permit the determination of royal jelly fatty acids and can also be used for the detection of suspect fatty acids. nih.gov These methods have been validated and applied to quantify 10-HDA in royal jelly samples. nih.gov Research has shown that LC-MS/MS methods can exhibit excellent accuracy, with reported recovery rates indicating high agreement with known quantities of 10-HDA. researchgate.netresearchgate.net The precision of LC-MS/MS methods has also been evaluated through intra-day and inter-day variability tests. researchgate.net
LC-MS/MS has been utilized in research to identify proteins with significantly different quantities in cells treated with 10-HDA, demonstrating its application in studying the biological effects of the compound at a molecular level. mdpi.com
Omics Approaches for Mechanistic Elucidation
Omics approaches, such as transcriptomics, proteomics, and lipidomics, provide comprehensive insights into the molecular changes induced by 10-HDA, aiding in the elucidation of its underlying mechanisms. researchgate.net These methodologies allow for the large-scale analysis of genes, proteins, and lipids, respectively, offering a holistic view of cellular responses.
Transcriptomics (RNA Sequencing, qRT-PCR)
Transcriptomic analysis, primarily through RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR), is employed to study the effects of 10-HDA on gene expression levels. nih.govmdpi.comnih.govftb.com.hr RNA-seq allows for the identification of differentially expressed genes (DEGs) in response to 10-HDA treatment, providing clues about the pathways and processes affected. mdpi.commdpi.com For instance, RNA-seq has been used to characterize the molecular signature in the mandibular gland of bees fed with oleic acid, which promotes 10-HDA synthesis, revealing upregulated genes related to carbohydrate metabolism. mdpi.com Studies have also utilized RNA-seq to investigate the anti-inflammatory effects of 10-HDA, identifying DEGs enriched in pathways such as antigen processing and presentation, NOD-like receptor signaling, and arginine biosynthesis. mdpi.comnih.gov
qRT-PCR is often used to validate the expression levels of specific genes identified through RNA-seq or to examine the expression of target genes in response to 10-HDA. nih.govnih.govftb.com.hrsrce.hrfrontiersin.org This technique offers a sensitive method for quantifying mRNA levels of selected genes. For example, qRT-PCR has been used to assess the effect of 10-HDA on the expression of inflammatory cytokines and apoptotic regulators. frontiersin.org It has also been applied to evaluate the functional effects of 10-HDA on HDAC-coding genes in cancer cell lines. nih.govtandfonline.com
Research findings from transcriptomic studies highlight the influence of 10-HDA on various biological processes at the transcriptional level.
| Study | Method | Organism/Cell Line | Key Findings Related to Transcriptomics | Citation |
| Oleic Acid Supplementation | RNA-seq | Apis mellifera ligustica Mandibular Gland | Identified 1121 up-regulated and 1112 down-regulated genes with 8% oleic acid treatment; upregulated DEGs related to carbohydrate metabolism. | mdpi.com |
| Anti-inflammatory effects | RNA-seq | LPS-stimulated RAW 264.7 cells | Identified 1721 differentially expressed genes; enrichment in antigen processing and presentation, NOD-like receptor signaling pathway, and arginine biosynthesis. | mdpi.comnih.gov |
| Anti-neuroinflammation | RNA-seq, qRT-PCR | LPS-treated C57BL/6J mice and microglial BV-2 cells | Assessed inflammatory changes after 10-HDA treatment; qRT-PCR used to assess mRNA expression of inflammatory cytokines and apoptotic regulators. | nih.govfrontiersin.org |
| Antimetastatic potential | qRT-PCR | Human colorectal carcinoma HCT-116 and SW-480 cell lines | Evaluated gene expression of migratory and invasive markers like E-cadherin. | nih.govftb.com.hrsrce.hr |
| Histone deacetylase inhibition | qRT-PCR | Human cancer cell lines (HCT116 and MDA-MB-231) | Evaluated gene expression analyses of HDAC-coding genes. | nih.govtandfonline.comresearchgate.net |
Proteomics (Label-Free Proteomics, Protein-Protein Interaction Networks)
Proteomics, particularly label-free proteomics, is utilized to analyze the global protein expression profiles in response to 10-HDA. frontiersin.orgnih.govnih.gov This technique allows for the identification and quantification of thousands of proteins simultaneously, providing insights into the downstream effects of 10-HDA on cellular function. researchgate.net Label-free proteomics has been used to identify differentially expressed proteins in cells treated with 10-HDA, revealing proteins involved in various processes such as protein synthesis and energy metabolism. frontiersin.orgnih.gov For example, studies on vascular smooth muscle cells damaged by hydroxyl free radicals showed that 10-HDA treatment upregulated 195 proteins with decreased expression, primarily involved in protein synthesis and energy metabolism. frontiersin.org In lymphoma cells, label-free proteomics revealed differentially expressed proteins significantly enriched in the complement and coagulation cascades pathway following 10-HDA treatment. nih.govnih.gov
Protein-protein interaction (PPI) networks are constructed to understand the functional relationships and interactions among proteins affected by 10-HDA. mdpi.comnih.govresearchgate.netresearchgate.netplos.org By analyzing these networks, researchers can identify key proteins or "hub" proteins that play central roles in the biological processes modulated by 10-HDA. nih.govresearchgate.netresearchgate.net PPI network analysis has been used to identify potential transcriptional regulators involved in 10-HDA metabolism in honeybee mandibular glands. mdpi.com In studies on lymphoma cells, PPI analysis identified ribosomal protein L5, tumor protein p53, and ribosomal protein L24 as top hub proteins, suggesting their potential involvement in the antitumor process of 10-HDA. nih.govdntb.gov.ua
Proteomic studies provide valuable data on the protein-level changes induced by 10-HDA.
| Study | Method | Organism/Cell Line | Key Findings Related to Proteomics | Citation |
| Protection against hydroxyl free radical damage | Label-Free Proteomics | Vascular smooth muscle cells (VSMCs) | Identified 195 proteins upregulated by 10-HDA in damaged cells, primarily involved in protein synthesis and energy metabolism. | frontiersin.org |
| Antitumor effects | Label-Free Proteomics, PPI Network Analysis | SU-DHL-2 lymphoma cells | Revealed 147 upregulated and 347 downregulated proteins; enrichment in complement and coagulation cascades pathway; identified ribosomal protein L5, tumor protein p53, and ribosomal protein L24 as hub proteins. | nih.govnih.govdntb.gov.ua |
| 10-HDA biosynthesis mechanism | PPI Network Analysis | Honeybee Mandibular Glands | Identified transcriptional regulators Kay and Drep-2 as potential modulators of 10-HDA metabolism. | mdpi.com |
| Anti-aging mechanisms | PPI Network Analysis | - | Constructed PPI network of aging-related target genes regulated by QBA, identifying core target genes like TNF, AKT1, INS, and STAT3. | researchgate.netresearchgate.netmdpi.com |
Lipidomics
| Study | Method | Sample Type | Key Findings Related to Lipidomics | Citation |
| Oleic Acid Supplementation and 10-HDA Biosynthesis | Lipidomics | Apis mellifera ligustica Mandibular Gland | Characterized lipid signature, identified predominant lipids (PC and TAG), and observed species-selective remodeling of TAGs. | mdpi.com |
| Lipidomic Profile of Royal Jelly | Lipidomics (UHPLC-IM-Q-TOF-MS, GC-MS) | Royal Jelly | Identified 10-HDA as the main monounsaturated fatty acid; showed botanical origin influences lipid composition. | researchgate.net |
| Anti-inflammatory Response | Integrated Transcriptomics and Metabolomics (including lipid-related metabolites) | LPS-stimulated RAW 264.7 cells | Correlation analysis suggested glycerophospholipid metabolism might be involved in the response to 10-HDA. | mdpi.comnih.gov |
Bioinformatic and Computational Approaches
Bioinformatic and computational approaches play a vital role in analyzing the large datasets generated by omics studies and predicting the potential interactions and mechanisms of 10-HDA. mdpi.com These methods enable researchers to integrate data from different sources, build predictive models, and gain deeper insights into the complex biological effects of 10-HDA.
Network Pharmacology
Network pharmacology is an approach that integrates bioinformatics, computational chemistry, and systems biology to understand the complex interactions between a compound and multiple biological targets within a network. mdpi.com This method is particularly useful for studying the multi-targeted effects of compounds like 10-HDA. Network pharmacology has been employed to explore the anti-aging mechanisms of 10-HDA by identifying its potential target proteins and their involvement in aging-related pathways. researchgate.netmdpi.com By constructing and analyzing networks of compound-target and target-disease interactions, network pharmacology can predict the potential therapeutic effects and underlying mechanisms of 10-HDA. mdpi.comspkx.net.cn Studies using network pharmacology have identified core target genes and signaling pathways, such as the FOXO signaling pathway and lifespan regulation pathway, as potentially being modulated by 10-HDA in the context of anti-aging. mdpi.com
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the binding affinity and interaction modes between a small molecule (like 10-HDA) and a target protein. mdpi.comnih.govtandfonline.comresearchgate.netmdpi.comnih.govnih.gov These simulations provide atomic-level details of the binding interface, helping to understand how 10-HDA might interact with its biological targets. Molecular docking is frequently used to validate potential interactions identified through other methods, such as network pharmacology, or to screen for potential targets. mdpi.commdpi.comnih.gov Studies have used molecular docking to explore the interaction of 10-HDA with various proteins, including those involved in aging, metabolic processes, and epigenetic regulation. mdpi.comnih.govtandfonline.comresearchgate.netmdpi.comnih.govnih.gov For example, molecular docking simulations have indicated that 10-HDA can bind to core target proteins involved in anti-aging through hydrogen bonds. mdpi.com It has also been used to explore the potential interaction of 10-HDA with histone deacetylase enzymes and metabolic regulators like PPARs, GSK-3, and TREM2. mdpi.comnih.govtandfonline.comresearchgate.netnih.govnih.gov
Computational approaches like network pharmacology and molecular docking provide predictive power and mechanistic insights into the actions of 10-HDA.
| Study | Method | Application | Key Findings/Predictions | Citation |
| Anti-aging mechanisms | Network Pharmacology, Molecular Docking | Exploring multi-targeted effects and target interactions | Identified common target genes and signaling pathways (FOXO, lifespan regulation); confirmed strong binding to core target proteins via hydrogen bonds. | researchgate.netmdpi.comresearcher.life |
| Histone deacetylase inhibition | Molecular Docking | Screening for potential HDAC inhibitors | Indicated potential interaction with class I HDACs, specifically human HDAC2. | nih.govtandfonline.comresearchgate.netnih.gov |
| Metabolic tuning properties | Molecular Docking | Exploring interaction with metabolic macromolecules | Explored binding with GLP-1R, PPARs, GSK-3, and TREM2. | mdpi.comnih.gov |
In Vitro and In Vivo Model Systems for Functional Studies
Research into the biological activities of 10-Hydroxy-2-decenoic Acid (10-HDA) utilizes a variety of model systems, ranging from isolated cell cultures to complex microbial systems for biosynthesis. These models are crucial for dissecting the mechanisms of action and evaluating the potential applications of this unique fatty acid.
Cell Culture Models (e.g., Fibroblasts, Myotubes, Neuronal Cell Lines)
Cell culture models provide a controlled environment to investigate the direct effects of 10-HDA on specific cell types. Studies have employed various cell lines, including fibroblasts, myotubes, and neuronal cell lines, to explore diverse biological processes.
Research using human fibroblasts (HSFs) has shown that 10-HDA at concentrations up to 800 µg/mL did not exhibit cytotoxic effects and promoted survival in normal human fibroblasts. mdpi.com The IC50 value for 10-HDA in HSFs was reported to be over 1000 µg/mL. mdpi.comnih.gov Another study indicated that 10-HDA prevented ultraviolet A-induced damage and matrix metalloproteinases expression in human dermal fibroblasts. thegoodscentscompany.com
In the context of muscle cells, studies using L6 myotubes have demonstrated that 10-HDA can activate 5'-AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. researchgate.net This activation by 10-HDA in skeletal muscle may lead to insulin-independent translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, potentially increasing glucose uptake. researchgate.net
Neuronal cell lines have also been utilized to investigate the effects of 10-HDA on the nervous system. 10-HDA has been reported to stimulate neuronal differentiation from progenitor cells (PC12 cells) and possess neuroprotective effects against glutamate- and hypoxia-induced neurotoxicity. mdpi.com However, some studies using human neuroblastoma SH-SY5Y cell cultures indicated that 10-HDA failed to counteract 6-hydroxydopamine-induced cellular death. mdpi.com
Furthermore, 10-HDA has been investigated for its effects on cancer cell lines, including colon cancer cells, A549 human lung cancer cells, human hepatoma cells, and SU-DHL-2 lymphoma cells. mdpi.comnih.gov Studies on SU-DHL-2 cells revealed a dose-dependent suppression of cell survival with an IC50 of 496.8 μg/mL after 24 hours. mdpi.comnih.gov For normal liver LO2 cells, the IC50 was approximately 1000 μg/mL, suggesting a degree of selective toxicity towards cancer cells compared to some normal cell lines. mdpi.comnih.gov
The effects of 10-HDA on inflammatory responses have also been studied in cell cultures. In human colon cancer cells (WiDr cells), 10-HDA inhibited the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8, while inducing the production of the anti-inflammatory cytokine IL-1ra. d-nb.info
Here is a summary of IC50 values for 10-HDA in different cell lines:
| Cell Line | Type | IC50 (μg/mL) | Reference |
| SU-DHL-2 | Lymphoma | 496.8 | mdpi.comnih.gov |
| LO2 | Normal Liver | ~1000 | mdpi.comnih.gov |
| Human Fibroblasts (HSFs) | Normal | >1000 | mdpi.comnih.gov |
| WiDr | Colon Cancer | Not specified for cytotoxicity, effects on cytokine production studied | d-nb.info |
| A549 | Lung Cancer | Antitumor effects observed | mdpi.comnih.gov |
| Human Hepatoma Cells | Hepatoma | Antitumor effects observed | mdpi.comnih.gov |
| PC12 | Neuronal Progenitor | Stimulates differentiation | mdpi.com |
| SH-SY5Y | Neuroblastoma | Failed to counteract cell death in one study | mdpi.com |
| L6 Myotubes | Muscle | Activates AMPK | researchgate.net |
Invertebrate Models (e.g., Caenorhabditis elegans, Drosophila melanogaster) for Longevity and Cellular Processes
Invertebrate models, particularly the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, are valuable for studying the effects of 10-HDA on longevity and fundamental cellular processes due to their relatively short lifespans and well-characterized genetics.
Studies using C. elegans have shown that 10-HDA can extend lifespan. thegoodscentscompany.commdpi.comnih.govplos.orgresearchgate.netnih.gov This longevity-promoting effect appears to be mediated through mechanisms independent of the insulin-like signaling (ILS) pathway, as 10-HDA extended the lifespan of daf-2 mutants (with reduced ILS) but did not extend the lifespan of eat-2 mutants (with dietary restriction-induced longevity). nih.govresearchgate.net Research suggests that 10-HDA extends lifespan through dietary restriction signaling and the target of rapamycin (B549165) (TOR) signaling pathway. nih.govresearchgate.net 10-HDA has also been found to confer tolerance against thermal and oxidative stress in C. elegans. nih.govresearchgate.net The lifespan extension in C. elegans was observed at 10-HDA concentrations ranging from 10 to 100 µM, with the largest increase in mean lifespan (12%) seen at 25 µM. plos.orgnih.gov
Drosophila melanogaster has also been used to study the effects of royal jelly, which contains 10-HDA, on lifespan. mdpi.com Early studies suggested that components of royal jelly, including its organic acids, could extend the lifespan of Drosophila. mdpi.com
Non-Mammalian Vertebrate Models (e.g., Broiler Chickens) for Systemic Biological Effects
Non-mammalian vertebrate models, such as broiler chickens, are utilized to investigate the systemic biological effects of 10-HDA, particularly in the context of its potential as a feed additive.
Research in broiler chickens has explored the impact of dietary 10-HDA supplementation on growth performance, immune function, and antioxidant capacity. A study using broiler chickens supplemented with 40 mg/kg 10-HDA in their diet observed a significant increase in average daily gain. mdpi.comnih.gov Dietary 10-HDA also enhanced immune function, as evidenced by increased serum concentrations of immunoglobulin G (IgG) and IgM, and modulated cytokine levels, increasing anti-inflammatory interleukin (IL)-10 while decreasing pro-inflammatory tumor necrosis factor (TNF)-α, IL-6, and IL-1β. mdpi.comnih.govresearchgate.netnih.gov Furthermore, 10-HDA supplementation improved antioxidant capacity, indicated by higher serum superoxide (B77818) dismutase activity and decreased malondialdehyde content. mdpi.comnih.govresearchgate.net These findings suggest that 10-HDA can improve growth performance in broiler chickens, potentially by enhancing immune response and antioxidant status. mdpi.comnih.gov
Dietary 10-HDA supplementation has also been shown to alleviate lipopolysaccharide (LPS)-induced intestinal mucosal injury in chickens, improving growth performance, reducing intestinal bleeding, decreasing serum diamine oxidase levels, and increasing villus/crypt ratios in the jejunum and ileum. researchgate.netresearchgate.net These protective effects were linked to anti-inflammatory, antioxidant, and gut microbiota modulation activities. researchgate.netresearchgate.net
Microbial Systems for Biosynthetic Production (e.g., Escherichia coli)
Microbial systems, particularly Escherichia coli, are extensively used for the biosynthetic production of 10-HDA. This approach offers a promising alternative to traditional extraction methods from royal jelly, which can be costly and have limited yields. researchgate.netnih.gov
The biosynthesis of 10-HDA in E. coli typically involves the modification of metabolic pathways and the introduction of heterologous enzymes. researchgate.netnih.govresearchgate.netacs.orgnih.govacs.org A common strategy involves a two-step process starting from decanoic acid. researchgate.netnih.govresearchgate.netacs.org The first step converts decanoic acid to trans-2-decenoic acid, often through modified β-oxidation pathways. nih.govresearchgate.netacs.org The second step involves the terminal hydroxylation of trans-2-decenoic acid to produce 10-HDA, catalyzed by enzymes such as cytochrome P450 (CYP). researchgate.netresearchgate.netacs.orgnih.govacs.org
Engineered E. coli strains have been developed to optimize 10-HDA production. For instance, one study achieved a 49.8% conversion of decanoic acid to 10-HDA using an engineered E. coli strain coexpressing enzymes from Candida tropicalis and other sources. acs.org Further optimization through ultraviolet mutagenesis and high-throughput screening increased the conversion rate to 75.6% and the 10-HDA synthesis to 0.628 g/L in 10 hours. acs.org Another approach involved a two-step continuous whole-cell catalytic biosynthesis in E. coli, achieving a 10-HDA yield of 486.5 mg/L using decanoic acid as the substrate. researchgate.netacs.org The conversion rate of the intermediate product, trans-2-decenoic acid, in the first step could reach 93.1 ± 1.3%. nih.govresearchgate.netacs.org The use of transporter overexpression and permeation technology strategies enhanced the extracellular content of trans-2-decenoic acid. nih.govresearchgate.netacs.org
Key enzymes involved in the microbial biosynthesis of 10-HDA in E. coli include cytochrome P450 (CYP), acyl-coenzyme A synthetase, acyl-coenzyme A dehydrogenase, and acyl-coenzyme A thioesterase. researchgate.net Specific enzymes like CYP153A33-CPRBM3 and UaFatB1 have been utilized in engineered pathways. researchgate.netnih.gov Redox partner engineering and directed evolution have been employed to improve the catalytic performance of enzymes like CYP153AMaq. nih.gov
The development of efficient microbial biosynthesis methods in E. coli is crucial for the sustainable and large-scale production of 10-HDA for various applications. researchgate.netnih.govresearchgate.netacs.orgnih.govacs.org
Future Research Directions and Unresolved Questions
Elucidation of Complete Biosynthetic and Regulatory Networks
While it is established that 9-ODA is synthesized in the mandibular glands of the queen bee, the complete biosynthetic pathway and its intricate regulatory networks are not fully understood. royalsocietypublishing.org Future research is critical to map out the precise enzymatic steps and the genetic and hormonal controls that govern its production.
Transcriptomic analyses of queen mandibular glands have identified several candidate genes potentially involved in 9-ODA biosynthesis. nih.gov Studies comparing the gene expression profiles of queens and workers have highlighted members of the cytochrome P450 (CYP450) family as key players. Specifically, genes such as CYP6AS8 and CYP6AS11 are abundantly expressed in the mandibular glands and are hypothesized to be responsible for the caste-specific hydroxylation of fatty acid precursors. nih.gov The process is thought to involve fatty acid β-oxidation and ω-oxidation pathways. nih.gov The precursor to 9-ODA is believed to be 9-hydroxydec-2-enoic acid (9-HDA), which is then oxidized to form 9-ODA. scientificbeekeeping.co.ukresearchgate.net
However, the exact sequence of all enzymatic reactions, the identity of all involved enzymes, and the mechanisms that regulate their expression and activity remain to be fully elucidated. Unresolved questions include:
What are all the specific enzymes in the 9-ODA biosynthetic pathway, from initial fatty acid synthesis to the final oxidation step?
How are the expression and activity of these biosynthetic genes regulated at the molecular level? This includes identifying the transcription factors, hormonal signals (such as juvenile hormone and ecdysone), and signaling pathways that control the caste-specific production of 9-ODA.
What is the role of diet and environmental factors, such as pesticide exposure, in modulating the biosynthesis of 9-ODA? Studies have already shown that pesticide exposure can alter the chemical profiles of mandibular glands, which could have significant consequences for queen quality and colony health. plos.org
Future research should employ a combination of proteomics to identify the full suite of proteins in the mandibular glands, and functional genomics (e.g., using CRISPR/Cas9-mediated gene knockouts) to validate the roles of candidate biosynthetic genes.
Comprehensive Mapping of Cellular and Molecular Targets
The known biological effects of 9-ODA are diverse, suggesting that it interacts with a range of cellular and molecular targets. While the primary olfactory receptor for 9-ODA in drone honeybees has been identified, a comprehensive map of its targets in different tissues and species is still lacking.
In the context of pheromonal communication, the odorant receptor AmOr11, in conjunction with the co-receptor AmOr2, has been identified as the specific receptor for 9-ODA in the antennae of drone honeybees. nih.gov This receptor is highly sensitive and specific to 9-ODA, which explains the compound's potent effect as a long-range sex attractant. nih.govnih.gov
Beyond its role as a pheromone, 9-ODA has been shown to have profound physiological effects. In mammals and various cell lines, 9-ODA has demonstrated neuroprotective, anti-inflammatory, and anti-cancer properties. mdpi.comnih.gov Research has shown that 9-ODA can induce autophagy, a cellular recycling process, through the activation of SIRT1 and the regulation of the BECN1 and mTOR pathways. nih.gov Furthermore, 9-ODA exposure in drones has been found to increase the expression of vitellogenin, a key protein involved in regulating behavioral maturation. psu.edu
Key areas for future investigation include:
Identification of 9-ODA receptors in the worker bee brain and other tissues that mediate its primer pheromone effects, such as the suppression of ovary development.
A systematic and unbiased screening for 9-ODA binding proteins and cellular targets in both insect and mammalian cells to explain its diverse pharmacological activities.
Elucidation of the downstream signaling cascades that are activated upon 9-ODA binding to its various targets, leading to changes in gene expression, cell function, and behavior.
Cross-Species Comparative Studies on Functional Divergence
While 9-ODA is a defining feature of the Apis mellifera queen signal, its role and the composition of the queen pheromone blend can differ across other honeybee species and social insects. Comparative studies are essential to understand the evolutionary divergence of 9-ODA's function.
For instance, in the Asian honeybee, Apis cerana, 9-ODA is also a primary signal that mediates worker fertility. cas.cn However, the relative importance of 9-ODA compared to other pheromone components may vary between species. Studies have also shown that while 9-ODA is the major long-range sex attractant, other compounds in the queen mandibular gland secretion, such as 9-HDA and 10-hydroxy-2-decenoic acid (10-HDA), can act as close-range attractants that increase physical contact from drones. nih.govresearchgate.net
The broader physiological effects of 9-ODA observed in mammals, such as its neuroprotective and anti-inflammatory actions, suggest a significant functional divergence from its role as a specific pheromone in insects. nih.gov This raises the question of whether these effects in mammals are mediated by conserved signaling pathways that have been co-opted for different purposes throughout evolution.
Future research should focus on:
Characterizing the queen pheromone blends and the behavioral and physiological responses to 9-ODA in a wider range of Apis species and other social insects.
Identifying the molecular targets of 9-ODA in different species to determine if the receptors and signaling pathways are conserved or have diverged.
Investigating the evolutionary origins of 9-ODA signaling to test the hypothesis that queen social pheromones evolved from sex pheromones present in solitary ancestors. psu.edu
Integration of Multi-Omics Data for Systems-Level Understanding
A true systems-level understanding of 9-ODA's function requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. Such an approach can provide a holistic view of the molecular changes induced by 9-ODA and help to construct comprehensive models of its action.
Several transcriptomic studies have already provided insights into the genes regulated by queen pheromones and those involved in caste differentiation. nih.govsicb.orgresearchgate.netresearchgate.net For example, microarray analyses have been used to identify changes in gene expression in the brains of worker bees exposed to QMP. sicb.org Similarly, metabolomic and lipidomic approaches are being developed to analyze the composition of queen pheromones and other related compounds. nih.gov
The future of this research lies in the integration of these datasets. For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate into functional changes at the protein level. Integrating metabolomic data can then link these changes to the production of specific bioactive molecules.
Key goals for future multi-omics research include:
Performing integrated multi-omics analyses on specific tissues and cell types in response to 9-ODA exposure to build detailed network models of its effects.
Using systems biology approaches to identify key nodes and pathways that are central to the diverse functions of 9-ODA.
Applying these integrated approaches to understand how environmental stressors, such as pesticides and poor nutrition, impact 9-ODA signaling at a systems level.
Potential for Sustainable Biosynthetic Production Methods
Currently, 9-ODA is primarily obtained through chemical synthesis. wikipedia.orgresearchgate.netamanote.compherobase.com While effective, chemical synthesis can be costly and may involve the use of harsh reagents and generate environmentally harmful byproducts. The development of sustainable biosynthetic production methods for 9-ODA is therefore a significant area of future research.
The elucidation of the 9-ODA biosynthetic pathway in honeybees will be a crucial first step in this endeavor. Once the key enzymes are identified, they can be expressed in microbial hosts, such as Escherichia coli or yeast (Saccharomyces cerevisiae), to create "cell factories" for 9-ODA production. This approach, known as metabolic engineering, has been successfully used for the sustainable production of a wide range of natural products.
Research is already underway to produce related fatty acids, such as 10-HDA, using engineered microorganisms. nih.gov These studies provide a proof-of-concept for the feasibility of producing 9-ODA through similar methods.
Future research in this area should aim to:
Identify and characterize all the enzymes in the 9-ODA biosynthetic pathway.
Reconstruct the 9-ODA pathway in a suitable microbial host.
Optimize the production process through metabolic engineering to achieve high yields of 9-ODA.
Explore the potential of cell-free enzymatic systems for the production of 9-ODA, which could offer advantages in terms of purity and process control.
The development of sustainable biosynthetic production methods would not only provide a more environmentally friendly source of 9-ODA for research and beekeeping applications but could also open up possibilities for its use in other industries, such as pharmaceuticals and cosmetics, given its reported beneficial health effects.
Q & A
Q. What ethical and logistical considerations apply when sourcing royal jelly for academic research?
- Collaborate with certified apiarists to ensure ethical hive management (e.g., no artificial queen culling).
- Document geographic origin, harvest season, and worker bee subspecies (A. mellifera ligustica vs. carnica), as these affect 10H2DA content (range: 1.5–5.0% of royal jelly dry weight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
